molecular formula C13H11F3N2O2 B13853111 6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine

6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine

Cat. No.: B13853111
M. Wt: 284.23 g/mol
InChI Key: OVTJPGZGMFIIBH-UHFFFAOYSA-N
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Description

6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine is a chemical compound with the molecular formula C13H11F3N2O2 and a molecular weight of 284.23 g/mol . This compound features a pyridine ring substituted with methoxy and trifluoromethoxy groups, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and trifluoromethoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

6-methoxy-5-[2-(trifluoromethoxy)phenyl]pyridin-2-amine

InChI

InChI=1S/C13H11F3N2O2/c1-19-12-9(6-7-11(17)18-12)8-4-2-3-5-10(8)20-13(14,15)16/h2-7H,1H3,(H2,17,18)

InChI Key

OVTJPGZGMFIIBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)N)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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